molecular formula C28H24ClNO4 B2786653 (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1636136-94-1

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2786653
CAS RN: 1636136-94-1
M. Wt: 473.95
InChI Key: VCMUFMPTVSQWEZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C28H24ClNO4 and its molecular weight is 473.95. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

This compound has been synthesized using microwave-assisted synthesis, demonstrating its potential in antimicrobial activities. Specifically, it exhibits effectiveness against various Gram-negative and Gram-positive organisms, as well as fungal organisms like Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).

Characterization and Electronic Structure Analysis

The compound has been characterized using various spectroscopic methods, including FTIR, NMR, and X-ray diffraction. Its electronic structure, chemical reactivity, and optical properties have been investigated using density functional theory (DFT) calculations. The study provides insights into the correlation between molecular structures and properties, contributing to material science research (Sarveswari et al., 2015).

Photophysical Properties

Research into the photophysical properties of novel chloroquinoline-based chalcones, including the compound , revealed interesting absorbance and fluorescence characteristics. These findings have implications in the field of photophysics and could be relevant for developing new optical materials (Singh, Sindhu, & Khurana, 2015).

Crystal Packing and Conformational Behavior

Studies on the crystal packing and conformational behavior of similar quinoline derivatives have been conducted. This research is significant in understanding the weak intermolecular interactions that influence the packing of molecules in crystal structures, which is crucial in drug design and development (Sarveswari et al., 2012).

Antitumor Activity and Molecular Docking

A related study explored the antitumor activity of quinazolinone analogues, providing insights into their potential as broad-spectrum antitumor agents. Molecular docking methodologies were used to understand their mode of action, particularly in targeting cancer cell lines (Al-Suwaidan et al., 2016).

Spectroscopic and Quantum Chemical Studies

Quantum chemical studies and spectroscopic characterizations of similar quinoline derivatives have been conducted. These studies provide a deeper understanding of their molecular geometry, electronic structure, and thermodynamic properties, which are vital for applications in material science and pharmacology (Fatma et al., 2017).

properties

IUPAC Name

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO4/c1-17-26(23(31)13-10-18-14-24(32-2)28(34-4)25(15-18)33-3)27(19-8-6-5-7-9-19)21-16-20(29)11-12-22(21)30-17/h5-16H,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUFMPTVSQWEZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.